3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Overview

Description

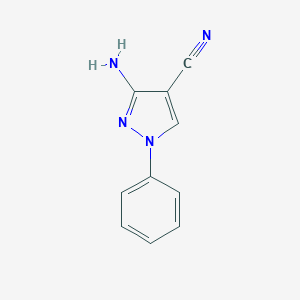

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C10H8N4. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The compound is characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to the pyrazole ring, making it a versatile building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a three-component reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine . This reaction typically occurs in the presence of a catalyst such as piperidine and is carried out in a solvent like ethanol or water at room temperature . The reaction proceeds through a tandem Knoevenagel-cyclocondensation mechanism, resulting in the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Oxidizing Agents: For oxidation reactions, common reagents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Catalysts: Catalysts such as piperidine and triethylamine are frequently used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, fused heterocycles, and Schiff bases, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and dyes.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Pathway Modulation: The compound can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substitution patterns, leading to variations in biological activity.

3-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and applications.

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Differing in the position of the amino group, which can influence its interaction with biological targets.

Uniqueness

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a building block for synthesizing various bioactive molecules and materials makes it a valuable compound in scientific research and industrial applications .

Biological Activity

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. It can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. The compound serves as a precursor for synthesizing various bioactive molecules with potential applications in medicinal chemistry and agrochemicals .

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies revealed that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various bacterial strains. Its effectiveness has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

4. Insecticidal Activity

This compound has been evaluated for its insecticidal properties, particularly against agricultural pests such as Tuta absoluta. Studies have shown that it can achieve significant mortality rates in pest populations, making it a candidate for developing eco-friendly pesticides .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular signaling pathways, such as kinases and COX enzymes, thereby modulating inflammatory responses and cancer cell proliferation.

- Receptor Binding : The compound can interact with specific receptors, influencing cellular responses related to inflammation and tumor growth.

- Pathway Modulation : It affects signaling pathways associated with apoptosis and cell survival, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is insightful:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | Low | Moderate | Moderate |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | High | Low | Low |

This table illustrates that while some derivatives may exhibit stronger anticancer or insecticidal properties, this compound maintains a balanced profile across multiple biological activities.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Cancer Treatment : A study conducted on breast cancer cell lines demonstrated that treatment with derivatives of this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Drug Development : Research focused on the development of new anti-inflammatory drugs found that this compound could effectively inhibit COX enzymes with minimal side effects compared to traditional NSAIDs.

- Agricultural Applications : Field trials assessing the efficacy of this compound as an insecticide showed that it could reduce pest populations significantly while being less toxic to non-target organisms compared to conventional pesticides .

Properties

IUPAC Name |

3-amino-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGWIJRMZFXAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378958 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138942-61-7 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.